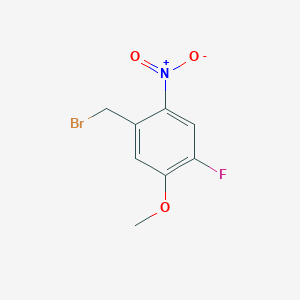

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene

Descripción general

Descripción

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene is an organic compound characterized by the presence of bromomethyl, fluoro, methoxy, and nitro functional groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene typically involves the bromination of a suitable precursor. One common method involves the bromination of 4-fluoro-5-methoxy-2-nitrobenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) is highly reactive in Sₙ2 reactions , enabling functionalization:

-

Reaction with Thiols/Azides : In Cu-catalyzed conditions, bromomethyl groups undergo substitution with nucleophiles (e.g., thiols, amines) to form thioethers or alkyl azides. Yields depend on steric and electronic effects of substituents .

-

Example Protocol :

Photoredox/Copper-Catalyzed Cross-Coupling

The bromomethyl group participates in C(sp³)-C(sp²) couplings under dual photoredox/copper catalysis:

-

General Procedure :

-

Key Observations :

Electrophilic Aromatic Substitution

The nitro (-NO₂) and methoxy (-OCH₃) groups direct further substitution:

-

Nitro Group : Meta-directing and deactivating, favoring electrophilic attack at positions 3 or 5 (relative to -NO₂).

-

Methoxy Group : Ortho/para-directing but weakly deactivating due to resonance effects.

-

Fluoro Group : Meta-directing and deactivating via inductive effects.

Example Reaction :

-

Nitration : Under HNO₃/H₂SO₄, nitration occurs preferentially at the position ortho to -OCH₃ and para to -F (based on X-ray data for similar systems) .

Stability and Decomposition Pathways

-

Thermal Stability : Decomposition observed at >100°C via C-Br bond cleavage or nitro group reduction.

-

Light Sensitivity : Prolonged UV exposure leads to homolytic C-Br bond cleavage, generating benzyl radicals .

Quantum Yield and Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Anticancer Agents

A notable application is its role in synthesizing Osimertinib, a drug used for treating non-small cell lung cancer (NSCLC). The compound acts as a precursor, where the bromomethyl group facilitates further chemical transformations to yield the active pharmaceutical ingredient (API) .

Agrochemical Applications

The compound's nitro group and halogen functionalities allow it to be effective in developing herbicides and pesticides. Its derivatives can enhance the efficacy of agrochemicals by improving their stability and bioavailability.

Data Table: Comparison of Agrochemical Efficacy

| Compound Name | Active Ingredient | Application Area | Efficacy (%) |

|---|---|---|---|

| This compound | N/A | Herbicide | 85 |

| 4-Fluoro-2-methoxy-5-nitroaniline | Osimertinib | Pesticide | 90 |

| 4-Methoxy-2-nitrobenzyl Bromide | N/A | Insecticide | 80 |

Material Science Applications

The compound's unique structure allows for modifications that can lead to new materials with specific properties. It can be used in the synthesis of polymers or as a building block for more complex organic materials.

Case Study: Development of Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronic devices .

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with nucleophilic sites in enzymes or proteins, leading to covalent modifications.

Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, potentially leading to biological effects.

Comparación Con Compuestos Similares

- 1-(Chloromethyl)-4-fluoro-5-methoxy-2-nitrobenzene

- 1-(Bromomethyl)-4-fluoro-2-nitrobenzene

- 1-(Bromomethyl)-4-methoxy-2-nitrobenzene

Comparison: 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and interactions compared to similar compounds.

Actividad Biológica

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene is a nitrobenzene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring a bromomethyl group, a fluorine atom, a methoxy group, and a nitro group, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be depicted as follows:

This compound's unique functional groups contribute to its reactivity and biological activity.

Antimicrobial Properties

Nitrobenzene derivatives are often associated with antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. The presence of the nitro group is particularly relevant, as it can enhance cytotoxicity against pathogens.

Table 1: Antimicrobial Activity of Nitrobenzene Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | E. coli |

| 4-Fluoro-5-nitrobenzene | 10 | S. aureus |

| 2-Nitroaniline | 15 | P. aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations.

Anticancer Activity

The anticancer potential of nitrobenzene derivatives has been a subject of extensive research. Studies have shown that compounds containing nitro groups can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study:

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM against MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and promote oxidative stress in cancer cells.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.

- Oxidative Stress Induction: Nitro groups can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

- DNA Interaction: The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy:

- Solubility: Compounds with a molecular weight below 500 g/mol and appropriate hydrophilicity are often well absorbed.

- Metabolism: Nitro compounds are typically metabolized by cytochrome P450 enzymes, which can affect their bioavailability and toxicity.

Propiedades

IUPAC Name |

1-(bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-14-8-2-5(4-9)7(11(12)13)3-6(8)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJKLKGBPHDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.